Cord Factors
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Overview
Description
Cord factors, also known as trehalose-6,6’-dimycolate, are glycolipid molecules found in the cell walls of Mycobacterium tuberculosis and similar species. These compounds are the primary lipids on the exterior of Mycobacterium tuberculosis cells and play a crucial role in the virulence and pathogenicity of the bacteria. This compound influence the arrangement of Mycobacterium tuberculosis cells into long, slender formations, giving them a rope-like appearance when viewed under a microscope .
Mechanism of Action
Target of Action
Cord Factors, also known as Trehalose Dimycolate (TDM), are glycolipid molecules found in the cell wall of Mycobacterium tuberculosis and similar species . The primary targets of this compound are the cells of the host organism, particularly the immune cells such as macrophages .
Mode of Action
This compound interact with the host’s immune cells, influencing their arrangement and behavior . They are recognized as foreign by the host’s immune system, triggering an immune response . This interaction results in changes in the host’s immune response, including the induction of proinflammatory cytokines and chemokines .
Biochemical Pathways
This compound affect several biochemical pathways in the host organism. They induce the production of proinflammatory cytokines and chemokines from innate macrophages . These molecules play a crucial role in the immune response, leading to the formation of granulomas and other immune reactions .
Result of Action
The action of this compound leads to several molecular and cellular effects. They are virulent towards mammalian cells and are critical for the survival of Mycobacterium tuberculosis within hosts . They have been observed to influence immune responses, induce the formation of granulomas, and inhibit tumor growth .
Action Environment
The function of this compound is highly dependent on the environment in which they are located. They protect Mycobacterium tuberculosis from the defenses of the host, indicating that the host’s internal environment significantly influences the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Cord Factors play a significant role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules. The major surface glycolipid, Trehalose 6,6’-dimycolate (TDM; Cord Factor), is known to induce the production of proinflammatory cytokines and chemokines from innate macrophages .
Cellular Effects
This compound have profound effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound are virulent towards mammalian cells and critical for survival of Mycobacterium tuberculosis in hosts .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can switch between two sets of activities. On organisms, TDM is non-toxic and protects them from killing by macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. They are known to play multiple roles in models of Tuberculosis pathogenesis . The direct understanding of how it leads to the development of clinical disease states during tuberculosis disease is not yet clear .
Subcellular Localization
It is known that this compound contribute to the organism’s morphology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cord factors can be synthesized through the esterification of trehalose, a disaccharide composed of two glucose molecules, with mycolic acids. The process involves the use of catalysts such as 4-dimethylaminopyridine and dicyclohexylcarbodiimide to facilitate the esterification reaction. The mycolic acids are typically protected with silyl groups during the initial stages of synthesis and later deprotected using reagents like tetrabutylammonium fluoride and hydrofluoric acid-pyridine complex .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of these compounds from the cell walls of Mycobacterium tuberculosis. The process includes culturing the bacteria, lysing the cells to release the cell wall components, and using chromatographic techniques to isolate and purify the this compound. This method ensures the production of high-purity this compound for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Cord factors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and properties of this compound for different applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used to oxidize the hydroxyl groups in the trehalose moiety.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the carbonyl groups in the mycolic acids.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct chemical and biological properties, making them useful for various research and industrial applications .
Scientific Research Applications
Cord factors have a wide range of scientific research applications, including:
Chemistry: this compound are used as model compounds to study the structure and function of glycolipids in bacterial cell walls.
Biology: In biological research, this compound are used to investigate the mechanisms of bacterial virulence and host-pathogen interactions.
Medicine: this compound are being explored as potential adjuvants in vaccine development due to their ability to modulate the immune response.
Industry: In the industrial sector, this compound are used in the development of diagnostic tools for tuberculosis.
Comparison with Similar Compounds
Cord factors can be compared with other similar glycolipids found in bacterial cell walls:
Lipoarabinomannan: Like this compound, lipoarabinomannan is a glycolipid found in the cell walls of Mycobacterium tuberculosis. It plays a role in modulating the host immune response and maintaining cell wall integrity.
Phosphatidylinositol Mannosides: These glycolipids are also present in the cell walls of mycobacteria and contribute to the virulence and pathogenicity of the bacteria.
This compound are unique in their ability to induce granuloma formation and modulate the host immune response, making them a critical component in the study of tuberculosis pathogenesis .
Biological Activity
Cord factors, scientifically known as trehalose dimycolate (TDM), are glycolipid molecules predominantly found in the cell wall of Mycobacterium tuberculosis (M. tuberculosis) and other mycobacterial species. These compounds play a crucial role in the virulence and pathogenicity of mycobacteria, influencing immune responses, cell morphology, and interactions with host cells. This article explores the biological activities of this compound, their mechanisms of action, and their implications in disease pathology.
Structure and Composition
This compound are characterized by a trehalose sugar molecule esterified to two long-chain mycolic acids, which can vary in length from 20 to 80 carbons depending on the species. The unique amphiphilic nature of TDM allows it to form micelles in aqueous environments and monolayers on hydrophobic surfaces, resulting in distinct biological behaviors based on its conformation .
1. Virulence and Pathogenicity
This compound are integral to the virulence of M. tuberculosis. Studies have shown that strains producing high levels of TDM exhibit increased virulence compared to avirulent strains. The presence of this compound enables M. tuberculosis to evade host immune responses by inhibiting phagosome-lysosome fusion within macrophages, allowing the bacteria to survive and replicate .
2. Immune Modulation
This compound significantly influence the immune response by promoting the production of pro-inflammatory cytokines such as interleukin-12 (IL-12), tumor necrosis factor-alpha (TNF-α), and macrophage inflammatory protein-2 (MIP-2). These cytokines are essential for granuloma formation, a hallmark of tuberculosis pathology .
The interaction between this compound and immune cells also leads to apoptosis in macrophages, contributing to tissue damage and necrosis during infection .
3. Induction of Granuloma Formation
Granulomas are organized structures that form in response to persistent pathogens like M. tuberculosis. This compound stimulate granuloma formation through immune cell recruitment and activation, which is critical for containing infections but can also lead to tissue damage if uncontrolled .
The biological activity of this compound is closely tied to their structural conformation:
- Micellar Form : In this state, TDM is nontoxic; however, it does not effectively promote immune responses.
- Monolayer Form : When TDM forms a monolayer on cell surfaces, it becomes highly toxic and immunostimulatory, capable of inducing significant cellular responses including apoptosis in macrophages .
Case Study 1: Impact on Host Cells
Research has demonstrated that exposure to this compound results in the upregulation of numerous genes associated with inflammation and apoptosis in mouse models. For instance, one study reported that after 24 hours of exposure to TDM, 503 genes were upregulated while 162 were downregulated, indicating a profound impact on host cellular functions .
Case Study 2: Diagnostic Applications
Cord factor detection has been employed as a diagnostic tool for identifying M. tuberculosis infections. A study indicated that cord factor detection alone had an accuracy rate of 95.4%, making it a rapid and cost-effective method for presumptive identification in resource-limited settings .
Table 1: Summary of Biological Effects Induced by this compound
Properties
CAS No. |
61512-20-7 |
---|---|
Molecular Formula |
C130H250O15 |
Molecular Weight |
2053.4 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoyloxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoate |
InChI |
InChI=1S/C130H250O15/c1-5-9-13-17-21-25-29-33-37-41-43-45-47-49-51-55-59-63-71-79-87-95-103-115(117(131)105-97-89-81-73-65-69-77-85-93-101-113-107-111(113)99-91-83-75-67-61-57-53-39-35-31-27-23-19-15-11-7-3)127(139)141-109-119-121(133)123(135)125(137)129(143-119)145-130-126(138)124(136)122(134)120(144-130)110-142-128(140)116(104-96-88-80-72-64-60-56-52-50-48-46-44-42-38-34-30-26-22-18-14-10-6-2)118(132)106-98-90-82-74-66-70-78-86-94-102-114-108-112(114)100-92-84-76-68-62-58-54-40-36-32-28-24-20-16-12-8-4/h111-126,129-138H,5-110H2,1-4H3 |
InChI Key |
DNTVYCRMHZDZGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |
Origin of Product |
United States |
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